4-Ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid
Description
4-Ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine core with a phenyl group at position 1, an ethoxy group at position 4, and a carboxylic acid substituent at position 3 (Figure 1). Its structure imparts unique physicochemical and biological properties, making it a subject of interest in medicinal and synthetic chemistry. The ethoxy group enhances lipophilicity compared to hydroxyl or methoxy analogs, while the phenyl ring contributes to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
4-ethoxy-6-oxo-1-phenylpyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-10-8-11(16)15(14-12(10)13(17)18)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKBLNHADQHRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601169419 | |
| Record name | 3-Pyridazinecarboxylic acid, 4-ethoxy-1,6-dihydro-6-oxo-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601169419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1774901-54-0 | |
| Record name | 3-Pyridazinecarboxylic acid, 4-ethoxy-1,6-dihydro-6-oxo-1-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1774901-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridazinecarboxylic acid, 4-ethoxy-1,6-dihydro-6-oxo-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601169419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with phenylhydrazine to form the intermediate hydrazone, which then undergoes cyclization and subsequent oxidation to yield the target compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
4-Ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights key structural analogs and their substituent-driven properties:
Physicochemical Properties
- Solubility : The ethoxy group increases lipid solubility compared to hydroxyl analogs, as evidenced by logP values (estimated logP for ethoxy derivative: ~1.5 vs. ~0.2 for hydroxy analog) .
- Thermal Stability : Fluorinated derivatives (e.g., 1-(4-fluorophenyl)) exhibit higher thermal stability (decomposition >250°C) due to strong C-F bonds .
Biological Activity
4-Ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS Number: 1774901-54-0) is a compound belonging to the class of dihydropyridazines, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical and Physical Properties
The molecular formula of this compound is C13H12N2O4, with a molecular weight of 260.24 g/mol. It is characterized by the presence of an ethoxy group and a carboxylic acid functional group, contributing to its reactivity and biological interactions.
Antioxidant Activity
Research has indicated that compounds in the dihydropyridazine class exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, which is critical in preventing oxidative stress-related damage in cells. The antioxidant activity can be quantified using assays such as DPPH or ABTS, where lower IC50 values indicate higher potency.
| Compound | IC50 Value (µg/mL) |
|---|---|
| This compound | TBD |
| Ascorbic Acid (Control) | 50 |
Antimicrobial Activity
Dihydropyridazines have been explored for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. This inhibition could have implications for cancer therapy and autoimmune diseases due to the role of pyrimidines in cell proliferation.
Case Studies
Several studies have focused on the biological evaluation of similar dihydropyridazine derivatives:
- Study on DHODH Inhibition : A related compound demonstrated superior inhibition compared to known DHODH inhibitors like brequinar and teriflunomide. This suggests that 4-Ethoxy derivatives could be developed into novel immunosuppressive agents .
- Antimicrobial Testing : In vitro assays revealed that dihydropyridazines exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development .
- Antioxidant Evaluation : Compounds structurally similar to 4-Ethoxy derivatives were tested for their ability to reduce oxidative stress markers in cellular models, showing promising results that warrant further investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
